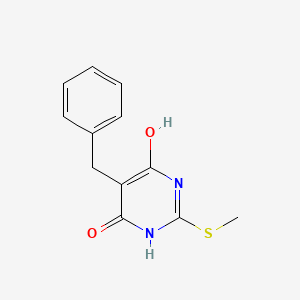

![molecular formula C14H20N4O2S B5600979 N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5600979.png)

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- This compound belongs to a class of bi-heterocyclic propanamides and is related to compounds studied for their potential in various biochemical applications.

Synthesis Analysis

- The synthesis involves a series of steps beginning with the formation of an initial compound such as ethyl 2-(2-amino-1,3-thiazol-4-yl)acetate, which is then converted into a corresponding hydrazide. This hydrazide is reacted with carbon disulfide to form a bi-heterocyclic nucleophile. Finally, this nucleophile is reacted with different electrophiles to form the target compounds (Abbasi et al., 2020).

Molecular Structure Analysis

- The structure of these compounds is confirmed through various spectroscopic techniques, including IR, 1H-NMR, 13C-NMR, and EI-MS. X-ray diffraction studies have also been employed to confirm the structure of similar compounds (Paepke et al., 2009).

Chemical Reactions and Properties

- These bi-heterocyclic compounds exhibit promising activity against enzymes such as urease. Their reactivity and binding with various molecules have been analyzed through in-silico molecular docking analysis (Nazir et al., 2018).

Aplicaciones Científicas De Investigación

Synthesis and Antibacterial Activity

A study by Tumosienė et al. (2012) delved into the synthesis of azole derivatives, including 1,3,4-oxadiazoles and thiazoles, from propanehydrazide precursors. These compounds demonstrated good antibacterial activity against Rhizobium radiobacter, highlighting their potential as antibacterial agents. This research underscores the versatility of the core chemical structure in generating derivatives with significant biological activities (Tumosienė, I., Jonuškienė, I., Kantminienė, K., & Beresnevičius, Z., 2012).

Urease Inhibition and Cytotoxicity

Abbasi et al. (2020) synthesized a novel series of bi-heterocyclic propanamides, which were tested for their urease inhibitory potential. The entire series exhibited promising activity against the enzyme, with all compounds being identified as less cytotoxic agents. This study provides a foundation for developing new therapeutics targeting urease-related diseases (Abbasi, M., Ramzan, M., ur-Rehman, A., Siddiqui, S. Z., Hassan, M., Shah, S. A. A., Ashraf, M., Shahid, M., & Seo, S., 2020).

Anticancer Potential

The research by Ravinaik et al. (2021) focused on designing and synthesizing N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides. These compounds were evaluated for their anticancer activity against various cancer cell lines, with several derivatives exhibiting higher anticancer activities than the reference drug etoposide. This signifies the compound's potential as a framework for developing novel anticancer agents (Ravinaik, B., Rao, M., Rao, P. P., Ramachandran, D., & Reddy, D., 2021).

Corrosion Inhibition

The study by Ammal et al. (2018) explored the corrosion inhibition properties of 1,3,4-oxadiazole derivatives for mild steel in sulfuric acid. The compounds showed excellent inhibition efficiency, suggesting their potential application in protecting metal surfaces from corrosion. This research not only demonstrates the chemical utility of these compounds but also their practical applicability in industrial settings (Ammal, P., Prajila, M., & Joseph, A., 2018).

Propiedades

IUPAC Name |

N-ethyl-N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O2S/c1-4-12-16-17-13(20-12)8-18(5-2)14(19)7-6-11-10(3)15-9-21-11/h9H,4-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BANHOBZFWGIGOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C(O1)CN(CC)C(=O)CCC2=C(N=CS2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-[(4-bromobenzyl)thio]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B5600899.png)

![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-chlorophenyl)methanesulfonamide](/img/structure/B5600907.png)

![5-(4-pyridinyl)-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5600924.png)

![4-{[4-(2-chlorophenoxy)-1-piperidinyl]carbonyl}-1-cyclopropyl-2-pyrrolidinone](/img/structure/B5600930.png)

![2-{3-[(4-ethyl-1-piperazinyl)carbonyl]phenoxy}-4-methylpyrimidine](/img/structure/B5600938.png)

![N-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5600943.png)

![[1-[(2-cyclohexylpyrimidin-5-yl)methyl]-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5600963.png)

![4-{[4-(2-thienylcarbonyl)-1-piperazinyl]carbonyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine dihydrochloride](/img/structure/B5600997.png)

![N-isopropyl-2-methoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5601002.png)

![3-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5601006.png)